molecular formula C18H26N4O3 B10966750 N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide

N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide

Cat. No.: B10966750
M. Wt: 346.4 g/mol
InChI Key: TWJUUFFJHWXYRP-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide is a complex organic compound characterized by its adamantyl group and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide typically involves multiple steps, starting with the preparation of the adamantyl group and the pyrazole ring. The adamantyl group is often synthesized through a Friedel-Crafts alkylation reaction, while the pyrazole ring can be formed via a cyclization reaction involving hydrazine and a 1,3-diketone. The final step involves coupling the adamantyl group with the pyrazole ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal reaction rates.

Major Products Formed

Major products formed from these reactions include amine derivatives, oxides, and substituted adamantyl compounds

Scientific Research Applications

N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives and pyrazole-containing compounds, such as:

  • N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)butanamide
  • N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)ethanamide

Uniqueness

N-(2-Adamantyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-YL)propanamide is unique due to its specific combination of the adamantyl group and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-adamantyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C18H26N4O3/c1-10(9-21-11(2)3-16(20-21)22(24)25)18(23)19-17-14-5-12-4-13(7-14)8-15(17)6-12/h3,10,12-15,17H,4-9H2,1-2H3,(H,19,23)

InChI Key

TWJUUFFJHWXYRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-]

Origin of Product

United States

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